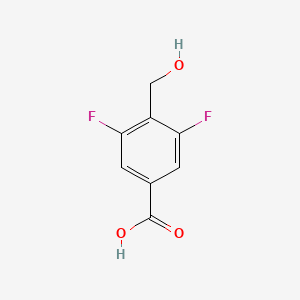

3,5-Difluoro-4-(hydroxymethyl)benzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-difluoro-4-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2,11H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXISPQWLQRHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CO)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677426 | |

| Record name | 3,5-Difluoro-4-(hydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211596-29-0 | |

| Record name | 3,5-Difluoro-4-(hydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In-Depth Technical Guide: 3,5-Difluoro-4-(hydroxymethyl)benzoic acid

CAS Number: 1211596-29-0[1][2][3][4]

This technical guide provides a comprehensive overview of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid, a fluorinated aromatic carboxylic acid. Due to the limited availability of peer-reviewed experimental data for this specific compound, this guide consolidates information from chemical suppliers and provides theoretical protocols and data from closely related compounds to offer a broader context for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Quantitative data for 3,5-Difluoro-4-(hydroxymethyl)benzoic acid is primarily available from supplier specifications and computational predictions. The following table summarizes these properties. It is important to note that some of these values have not been experimentally verified in published literature.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₃ | [1][3][4] |

| Molecular Weight | 188.13 g/mol | [1] |

| Appearance | White crystalline solid/powder | [3][4] |

| Purity | ≥95% to ≥97% | [1][3] |

| Boiling Point (Predicted) | 329.3 °C at 760 mmHg | [4] |

| Flash Point (Predicted) | 153 °C | [4] |

| Density (Predicted) | 1.514 g/cm³ | [4] |

| pKa (Predicted) | 3.48 ± 0.10 | |

| Solubility | Insoluble in water; Soluble in organic solvents | [4] |

| Storage | Store in a cool, dry place, sealed from air | [1][4] |

Synthesis and Experimental Protocols

Proposed Synthesis: Reduction of 3,5-Difluoro-4-formylbenzoic acid

This proposed protocol involves the selective reduction of the aldehyde group of 3,5-difluoro-4-formylbenzoic acid to a hydroxymethyl group.

Reaction:

Materials:

-

3,5-difluoro-4-formylbenzoic acid

-

Sodium borohydride (NaBH₄)

-

Methanol (or another suitable alcohol)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 3,5-difluoro-4-formylbenzoic acid in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Reduction: Slowly add sodium borohydride to the cooled solution in small portions. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cautiously add deionized water to quench the excess sodium borohydride.

-

Acidification: Acidify the mixture to a pH of approximately 2-3 with 1 M hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by recrystallization or column chromatography to yield pure 3,5-Difluoro-4-(hydroxymethyl)benzoic acid.

Below is a conceptual workflow for the proposed synthesis.

Caption: Proposed workflow for the synthesis of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid.

Spectral Data

Experimentally obtained spectral data for 3,5-Difluoro-4-(hydroxymethyl)benzoic acid is not widely published. However, based on its structure, the following characteristic peaks can be predicted:

-

¹H NMR:

-

A singlet for the benzylic protons of the -CH₂OH group.

-

A singlet or a pair of doublets for the aromatic protons.

-

A broad singlet for the carboxylic acid proton (-COOH).

-

A broad singlet for the hydroxyl proton (-OH).

-

-

¹³C NMR:

-

A peak for the benzylic carbon (-CH₂OH).

-

Several peaks in the aromatic region, showing C-F coupling.

-

A peak for the carboxylic acid carbon (-COOH).

-

-

IR Spectroscopy:

-

A broad absorption band for the O-H stretch of the carboxylic acid.

-

A sharp absorption for the C=O stretch of the carboxylic acid.

-

An absorption for the C-O stretch of the alcohol and carboxylic acid.

-

Absorptions corresponding to C-F bonds.

-

-

Mass Spectrometry:

-

A molecular ion peak corresponding to the molecular weight of the compound (188.13 g/mol ).

-

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or the involvement of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid in any signaling pathways. Research on the biological effects of benzoic acid derivatives often focuses on their antimicrobial, antioxidant, and anti-inflammatory properties. The presence of fluorine atoms can enhance the metabolic stability and binding affinity of a molecule to biological targets, suggesting that this compound could be of interest in drug discovery. However, without experimental data, any discussion of its mechanism of action would be speculative.

Given the lack of information on its biological interactions, a signaling pathway diagram cannot be generated at this time. Researchers interested in this molecule would need to conduct initial biological screenings to determine its potential activities.

Applications and Research Interest

As a substituted benzoic acid, 3,5-Difluoro-4-(hydroxymethyl)benzoic acid is primarily of interest as a building block in organic synthesis. Its potential applications include:

-

Pharmaceutical Intermediates: It can serve as a precursor for the synthesis of more complex active pharmaceutical ingredients (APIs). The fluorinated aromatic core is a common motif in modern medicinal chemistry.

-

Agrochemicals: It may be used in the development of novel herbicides and pesticides.

-

Materials Science: It could be incorporated into polymers or other materials where its specific chemical properties are advantageous.

Conclusion

3,5-Difluoro-4-(hydroxymethyl)benzoic acid (CAS: 1211596-29-0) is a chemical compound with potential applications in various fields of research and development. While basic chemical information is available, a significant gap exists in the peer-reviewed scientific literature regarding its detailed experimental data, established synthesis protocols, and biological activity. The information and the proposed synthesis protocol provided in this guide are intended to serve as a starting point for researchers. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.

References

- 1. 1211596-29-0|3,5-Difluoro-4-(hydroxymethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. 3,5-Difluoro-4-(hydroxymethyl)benzoic acid, CasNo.1211596-29-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 4. Cas 1211596-29-0,3,5-Difluoro-4-(hydroxymethyl)benzoicacid | lookchem [lookchem.com]

A Technical Guide to 3,5-Difluoro-4-(hydroxymethyl)benzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Published: December 26, 2025

Abstract

3,5-Difluoro-4-(hydroxymethyl)benzoic acid is a valuable fluorinated building block in the fields of medicinal chemistry and agrochemical synthesis. The strategic incorporation of fluorine atoms onto the benzoic acid scaffold imparts unique physicochemical properties that can enhance the pharmacokinetic and pharmacodynamic profiles of derivative compounds. This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway, and a detailed analysis of the expected spectroscopic characteristics of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid. Furthermore, it explores its applications as a key intermediate in the development of novel pharmaceuticals and agrochemicals, supported by detailed experimental considerations and safety protocols.

Physicochemical Properties

3,5-Difluoro-4-(hydroxymethyl)benzoic acid is a white crystalline solid. The presence of two electron-withdrawing fluorine atoms significantly influences the acidity of the carboxylic acid group and the overall electronic nature of the aromatic ring. These properties make it a versatile intermediate for a variety of chemical transformations.[1]

Quantitative physicochemical data for 3,5-Difluoro-4-(hydroxymethyl)benzoic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1211596-29-0 | [2] |

| Molecular Formula | C₈H₆F₂O₃ | [2] |

| Molecular Weight | 188.13 g/mol | [2] |

| Boiling Point | 329.3 °C at 760 mmHg | LookChem |

| Density | 1.514 g/cm³ | LookChem |

| pKa (Predicted) | 3.48 ± 0.10 | LookChem |

| Appearance | Powder or liquid | [2] |

| Purity | Typically ≥95% | [2] |

| Storage | Store in a tightly closed container, sealed in a dry environment at room temperature. | [2] |

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic route starting from 3,5-difluorobenzoic acid is outlined below. This multi-step process involves the protection of the carboxylic acid, nitration, reduction of the nitro group to an amine, conversion of the amine to a hydroxymethyl group via a diazonium salt, and subsequent deprotection.

Caption: Proposed multi-step synthesis of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid.

General Experimental Protocols

2.2.1 Synthesis: Nitration of Methyl 3,5-difluorobenzoate (Step 2)

-

To a stirred solution of methyl 3,5-difluorobenzoate in concentrated sulfuric acid, cooled to 0°C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.

-

The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.

-

The reaction is quenched by pouring it onto crushed ice.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried to yield methyl 3,5-difluoro-4-nitrobenzoate.

2.2.2 Purification: Column Chromatography

-

The crude product is purified by flash column chromatography on silica gel.

-

A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is used.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

2.2.3 Characterization Workflow

A typical workflow for the characterization of the synthesized compound is depicted below.

Caption: A standard workflow for the structural elucidation of a synthesized compound.

Spectroscopic Profile (Predicted)

Detailed spectroscopic data for 3,5-Difluoro-4-(hydroxymethyl)benzoic acid would be essential for its unambiguous identification. Based on its structure, the following spectral characteristics are anticipated.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple.

-

-COOH Proton: A broad singlet is predicted to appear in the downfield region, typically between 10-12 ppm.[4] This signal will disappear upon the addition of D₂O.

-

Aromatic Protons: The two aromatic protons are chemically equivalent and are expected to appear as a singlet in the range of 7.5-8.0 ppm. The exact chemical shift will be influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group.

-

-CH₂- Protons: The methylene protons of the hydroxymethyl group are expected to appear as a singlet around 4.5-5.0 ppm.

-

-OH Proton: The hydroxyl proton of the hydroxymethyl group will likely appear as a broad singlet, with a chemical shift that is dependent on concentration and solvent.

¹³C NMR Spectroscopy

-

Carboxyl Carbon (-COOH): This carbon is expected to resonate in the range of 165-185 ppm.[5]

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbons bearing fluorine atoms will show large C-F coupling constants. The carbon attached to the carboxylic acid group will be downfield, while the carbon attached to the hydroxymethyl group will also be significantly shifted.

-

Methylene Carbon (-CH₂-): The carbon of the hydroxymethyl group is anticipated to appear in the region of 60-70 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.[6] A single resonance is expected for the two equivalent fluorine atoms. The chemical shift will be characteristic of an aryl fluoride.

FT-IR Spectroscopy

The FT-IR spectrum will show characteristic absorptions for the functional groups present.[7]

-

O-H Stretch (Carboxylic Acid): A very broad band is expected from approximately 2500 to 3300 cm⁻¹.[8]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is anticipated between 1710 and 1760 cm⁻¹.[7]

-

C-F Stretch: Strong absorptions due to the C-F bonds are expected in the fingerprint region, typically between 1100 and 1400 cm⁻¹.

-

O-H Stretch (Alcohol): A broad absorption around 3200-3600 cm⁻¹ may be observed, potentially overlapping with the carboxylic acid O-H stretch.

-

Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.[8]

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 188 would be expected. Characteristic fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[5] The presence of fluorine will also influence the fragmentation pathways.

Applications in Drug Discovery and Agrochemicals

3,5-Difluoro-4-(hydroxymethyl)benzoic acid serves as a crucial intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1] The strategic placement of fluorine atoms can significantly enhance the biological activity and pharmacokinetic properties of a drug candidate.[9][10]

Key advantages of incorporating fluorine include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes like cytochrome P450, which can increase the half-life of a drug.[9]

-

Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, improving potency and selectivity.[11]

-

Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid, affecting its ionization state at physiological pH, which can influence solubility and cell membrane permeability.[9][10]

-

Improved Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, potentially enhancing its ability to cross biological membranes.[9]

Caption: Logical flow of applications for this key intermediate.

This compound's bifunctional nature, possessing both a carboxylic acid and a primary alcohol, allows for diverse synthetic modifications, making it a valuable building block for creating libraries of novel compounds for high-throughput screening.

Safety and Handling

As with any laboratory chemical, 3,5-Difluoro-4-(hydroxymethyl)benzoic acid and its derivatives should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound is not widely available, data for the structurally similar 3,5-Difluoro-4-hydroxybenzoic acid provides relevant guidance.[12][13]

Potential Hazards:

-

May be harmful if swallowed.[12]

-

Causes skin irritation.[12]

-

Causes serious eye irritation/damage.[12]

-

May cause respiratory irritation.[12]

Recommended Handling Procedures:

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

3,5-Difluoro-4-(hydroxymethyl)benzoic acid is a strategically important building block for the synthesis of advanced materials in the pharmaceutical and agrochemical sectors. Its unique combination of functional groups and the presence of fluorine atoms provide a powerful tool for medicinal chemists to fine-tune the properties of new chemical entities. The information provided in this technical guide regarding its physicochemical properties, potential synthetic routes, and spectroscopic characteristics serves as a valuable resource for researchers working with this and related fluorinated compounds.

References

- 1. Cas 1211596-29-0,3,5-Difluoro-4-(hydroxymethyl)benzoicacid | lookchem [lookchem.com]

- 2. 3,5-Difluoro-4-(hydroxymethyl)benzoic acid, CasNo.1211596-29-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. benchchem.com [benchchem.com]

- 10. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. 3,5-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 13004447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3,5-Difluoro-4-hydroxybenzoic acid | CAS#:74799-63-6 | Chemsrc [chemsrc.com]

Technical Guide: Spectroscopic and Synthetic Overview of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental spectroscopic data and detailed synthetic protocols for 3,5-Difluoro-4-(hydroxymethyl)benzoic acid (CAS No. 1211596-29-0) are limited. The following guide is a compilation of available information from chemical suppliers and extrapolated data based on the analysis of structurally similar compounds. The presented data tables and experimental protocols are illustrative and should be confirmed through empirical investigation.

Compound Identification

| Parameter | Value |

| IUPAC Name | 3,5-Difluoro-4-(hydroxymethyl)benzoic acid |

| CAS Number | 1211596-29-0[1][2][3] |

| Molecular Formula | C₈H₆F₂O₃[1][2][3] |

| Molecular Weight | 188.13 g/mol [1] |

| Canonical SMILES | C1=C(C(=C(C=C1F)C(=O)O)F)CO |

| Physical Appearance | White crystalline solid (predicted)[2] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3,5-Difluoro-4-(hydroxymethyl)benzoic acid based on its chemical structure and data from analogous compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | -COOH |

| ~7.7 | d | 2H | Ar-H |

| ~5.5 | t | 1H | -OH |

| ~4.6 | d | 2H | -CH₂- |

-

¹³C NMR (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~165 | -COOH |

| ~158 (dd) | C-F |

| ~135 (t) | C-COOH |

| ~130 (t) | C-CH₂OH |

| ~115 (d) | C-H |

| ~55 (t) | -CH₂OH |

2.2. Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (carboxylic acid) |

| ~3300 | Broad | O-H stretch (alcohol) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1300 | Medium | C-O stretch |

| ~1150 | Strong | C-F stretch |

2.3. Mass Spectrometry (MS) (Predicted)

| m/z | Interpretation |

| 188 | [M]⁺ (Molecular ion) |

| 171 | [M-OH]⁺ |

| 169 | [M-F]⁺ |

| 159 | [M-CHO]⁺ |

| 143 | [M-COOH]⁺ |

| 115 | [M-COOH-CO]⁺ |

Proposed Experimental Protocols

The following are proposed, generalized experimental protocols for the synthesis and spectroscopic characterization of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid. These are based on standard organic chemistry techniques and procedures reported for similar compounds.

3.1. Synthesis: Reduction of 3,5-Difluoro-4-formylbenzoic acid

A plausible synthetic route to 3,5-Difluoro-4-(hydroxymethyl)benzoic acid is the reduction of the corresponding aldehyde, 3,5-Difluoro-4-formylbenzoic acid.

-

Materials:

-

3,5-Difluoro-4-formylbenzoic acid

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 3,5-Difluoro-4-formylbenzoic acid in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of deionized water.

-

Acidify the mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

3.2. Spectroscopic Characterization

-

NMR Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the purified product in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to determine chemical shifts, multiplicities, coupling constants, and integrations.

-

-

IR Spectroscopy:

-

Prepare a sample of the purified product as a KBr pellet or a thin film on a salt plate.

-

Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for the functional groups present.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

-

Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.

-

Experimental Workflow Visualization

The following diagram illustrates the proposed workflow for the synthesis and characterization of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid.

Caption: Synthesis and Characterization Workflow.

This guide provides a foundational understanding of the spectroscopic properties and a potential synthetic route for 3,5-Difluoro-4-(hydroxymethyl)benzoic acid. It is intended to support further research and development efforts. All predicted and proposed information should be validated through laboratory experimentation.

References

An In-depth Technical Guide on the Solubility of 3,5-Difluoro-4-(hydroxymethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1] Due to the limited availability of specific quantitative solubility data for this compound, this document focuses on qualitative descriptions, comparative data from structurally similar compounds, and standardized experimental protocols for solubility determination.

Introduction to 3,5-Difluoro-4-(hydroxymethyl)benzoic Acid

3,5-Difluoro-4-(hydroxymethyl)benzoic acid (CAS No. 1211596-29-0) is a white crystalline solid with the molecular formula C₈H₆F₂O₃.[2][3] Its structure, featuring a benzoic acid core with two fluorine atoms and a hydroxymethyl group, makes it a valuable building block in organic synthesis. The fluorinated nature of the compound can enhance the pharmacokinetic and pharmacodynamic properties of target molecules in drug discovery.[1]

Physical and Chemical Properties:

Solubility Profile

Currently, specific quantitative solubility data for 3,5-Difluoro-4-(hydroxymethyl)benzoic acid in various solvents is not extensively reported in publicly available literature. Chemical databases generally describe its solubility in qualitative terms.

Qualitative Solubility:

The low aqueous solubility is expected due to the hydrophobic nature of the difluorinated benzene ring. The presence of the carboxylic acid and hydroxymethyl groups allows for hydrogen bonding, contributing to its solubility in polar organic solvents.

Comparative Solubility Data

To provide a contextual understanding of the potential solubility of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid, the following tables summarize the solubility of benzoic acid and the structurally related 2-fluorobenzoic acid in common solvents. This data can serve as a useful reference for solvent selection in synthesis and formulation.

Table 1: Solubility of Benzoic Acid in Various Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Water | 298.15 | 0.0004 |

| Methanol | 298.15 | 0.453 |

| Ethanol | 298.15 | 0.428 |

| Acetone | 298.15 | 0.536 |

| Ethyl Acetate | 298.15 | 0.429 |

| Toluene | 298.15 | 0.113 |

Data sourced from publicly available chemical databases and literature.

Table 2: Solubility of 2-Fluorobenzoic Acid in Various Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Water | 298.15 | 0.007 (approx.) |

| Methanol | 298.15 | > 0.1 |

| Ethanol | 298.15 | > 0.1 |

| Acetone | 298.15 | > 0.1 |

| Dichloromethane | 298.15 | > 0.1 |

| Toluene | 298.15 | > 0.1 |

Data is indicative and sourced from chemical supplier information and comparative literature.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like 3,5-Difluoro-4-(hydroxymethyl)benzoic acid using the isothermal shake-flask method. This method is a reliable technique for measuring equilibrium solubility.

Objective: To determine the equilibrium solubility of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid in a given solvent at a specific temperature.

Materials:

-

3,5-Difluoro-4-(hydroxymethyl)benzoic acid (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker bath

-

Calibrated analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid to a vial containing a known volume of the solvent. The excess solid is crucial to ensure equilibrium is reached with the saturated solution.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in the thermostatically controlled shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle for at least 2 hours in the temperature-controlled bath.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of known concentrations to determine the concentration of the unknown sample.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula:

Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of original supernatant

-

Visualization of Experimental and Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow for solubility determination and the role of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid in a synthetic pathway.

References

- 1. lookchem.com [lookchem.com]

- 2. 3,5-Difluoro-4-(hydroxymethyl)benzoic acid, CasNo.1211596-29-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. 1211596-29-0|3,5-Difluoro-4-(hydroxymethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 4. 1211596-29-0 3,5-Difluoro-4-(hydroxymethyl)benzoic acid AKSci 3754AA [aksci.com]

3,5-Difluoro-4-(hydroxymethyl)benzoic Acid: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,5-Difluoro-4-(hydroxymethyl)benzoic acid. Due to the limited availability of specific experimental stability data for this compound, this guide combines available physicochemical properties with a theoretical assessment of potential degradation pathways based on the reactivity of its functional groups and data from analogous compounds. Generic experimental protocols for stability assessment are also provided to guide researchers in establishing in-house stability profiles.

Physicochemical Properties

A summary of the known physical and chemical properties of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid is presented below. It is noteworthy that a definitive melting point is not consistently reported in publicly available literature, which may suggest that the compound undergoes decomposition at or near its melting temperature.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₂O₃ | [1][2][3] |

| Molecular Weight | 188.13 g/mol | [4][5] |

| Appearance | White crystalline solid or powder | [1][3] |

| Boiling Point | 329.3 °C at 760 mmHg | [1] |

| Density | 1.514 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

| Purity | Typically available at ≥95% | [2][5] |

Stability Profile

General Stability: The aromatic ring, substituted with electron-withdrawing fluorine atoms and a carboxylic acid group, is chemically robust.[6][7][8][9] The primary points of potential degradation are the hydroxymethyl and carboxylic acid groups.

Sensitivity to Oxidation: The hydroxymethyl group (-CH₂OH) is susceptible to oxidation. Mild oxidizing agents can convert it to an aldehyde, while stronger oxidizing agents can further oxidize it to a carboxylic acid, forming 3,5-difluoro-4-carboxybenzoic acid. This is a common reaction for benzyl alcohol derivatives.[10][11][12][13]

Thermal Stability: While the boiling point is high, localized heat, such as that generated by sonication, has been shown to degrade benzyl alcohol, producing benzene, toluene, and benzaldehyde.[14] Prolonged exposure to high temperatures may lead to decarboxylation of the carboxylic acid group or degradation of the hydroxymethyl group.

pH Sensitivity: The compound's stability may be affected by pH. In basic conditions, the carboxylic acid will be deprotonated, which may influence its reactivity. While aromatic carboxylic acids are generally stable, the presence of the hydroxymethyl group could lead to other reactions under strongly acidic or basic conditions, although specific data is lacking.

Incompatible Materials: Based on the reactivity of the hydroxymethyl group, strong oxidizing agents should be considered incompatible.

Recommended Storage Conditions

To ensure the long-term integrity of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid, the following storage conditions are recommended based on information from suppliers and general chemical principles:

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature or Cool, Dry Place | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) is preferable for long-term storage. | Protects against atmospheric oxygen, reducing the risk of oxidation of the hydroxymethyl group. |

| Container | Tightly sealed, light-resistant container. | Prevents exposure to moisture and light, which could potentially catalyze degradation. |

| Moisture | Store in a desiccated environment. | The compound should be kept dry to prevent potential moisture-mediated degradation. |

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 3,5-Difluoro-4-(hydroxymethyl)benzoic acid based on fundamental organic chemistry principles. It is important to note that these are theoretical pathways and would require experimental validation to confirm the specific degradation products.

Figure 1. Potential degradation pathways of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid.

Experimental Protocols

The following are generic experimental protocols for assessing the stability of a chemical compound like 3,5-Difluoro-4-(hydroxymethyl)benzoic acid. These should be adapted and validated for specific laboratory conditions and analytical capabilities.

Forced Degradation Study

A forced degradation study can help identify potential degradation products and pathways.

Figure 2. Workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare stock solutions of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid in a suitable solvent mixture (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic: Add an equal volume of 0.2M HCl to the stock solution to achieve a final concentration of 0.1M HCl. Incubate at 60°C.

-

Basic: Add an equal volume of 0.2M NaOH to the stock solution to achieve a final concentration of 0.1M NaOH. Incubate at 60°C.

-

Oxidative: Add an equal volume of 6% H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

-

Thermal: Store the solid compound in an oven at 80°C.

-

Photolytic: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method with UV and/or mass spectrometric detection to quantify the parent compound and detect any degradation products.

Long-Term Stability Study (ICH Guideline Example)

This protocol outlines a typical long-term stability study.

Figure 3. Logic for a long-term stability study.

Methodology:

-

Packaging: Place the solid 3,5-Difluoro-4-(hydroxymethyl)benzoic acid in containers that mimic the intended long-term storage, ensuring they are well-sealed.

-

Storage Conditions:

-

Long-Term: Store samples in a stability chamber at 25°C ± 2°C and 60% RH ± 5% RH.

-

Accelerated: Store samples in a stability chamber at 40°C ± 2°C and 75% RH ± 5% RH.

-

-

Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Any change in color or physical form.

-

Assay: Quantification of the active compound, typically by HPLC.

-

Degradation Products: Identification and quantification of any impurities.

-

Conclusion

3,5-Difluoro-4-(hydroxymethyl)benzoic acid is a stable crystalline solid under recommended storage conditions. The primary stability concerns are the potential for oxidation of the hydroxymethyl group and, to a lesser extent, decarboxylation under thermal stress. For optimal stability, the compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and preferably inert environment. The provided theoretical degradation pathways and experimental protocols offer a robust framework for researchers to handle, store, and conduct further stability assessments on this compound.

References

- 1. Cas 1211596-29-0,3,5-Difluoro-4-(hydroxymethyl)benzoicacid | lookchem [lookchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3,5-Difluoro-4-(hydroxymethyl)benzoic acid, CasNo.1211596-29-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 4. 1211596-29-0|3,5-Difluoro-4-(hydroxymethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 5. 1211596-29-0 3,5-Difluoro-4-(hydroxymethyl)benzoic acid AKSci 3754AA [aksci.com]

- 6. fiveable.me [fiveable.me]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. vapourtec.com [vapourtec.com]

- 12. Oxidation of benzyl alcohol derivatives into carboxylic acids with a new Acetobacter malorum strain: boosting the productivity in a continuous flow system [air.unimi.it]

- 13. researchgate.net [researchgate.net]

- 14. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Difluoro-4-(hydroxymethyl)benzoic acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-4-(hydroxymethyl)benzoic acid is a valuable fluorinated building block in medicinal and agrochemical research. Its strategic incorporation of fluorine atoms and reactive hydroxymethyl and carboxylic acid functionalities makes it a key intermediate in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the available information on its discovery, history, and synthesis. While a seminal publication detailing its initial discovery and synthesis remains elusive in publicly accessible records, this document outlines its physicochemical properties, a plausible synthetic pathway based on established chemical principles, and its significance as a precursor in drug discovery.

Introduction

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. 3,5-Difluoro-4-(hydroxymethyl)benzoic acid (CAS No. 1211596-29-0) is a bifunctional aromatic compound that has emerged as a significant intermediate in the synthesis of novel therapeutic and agrochemical agents.[1] The presence of two fluorine atoms ortho to the carboxylic acid and meta to the hydroxymethyl group significantly influences the electronic properties and reactivity of the molecule. This guide aims to consolidate the known information about this compound and provide a practical framework for its synthesis and application.

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid is presented in Table 1. This data is compiled from various chemical supplier databases and computational predictions.

Table 1: Physicochemical Properties of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid

| Property | Value | Source |

| IUPAC Name | 3,5-Difluoro-4-(hydroxymethyl)benzoic acid | - |

| CAS Number | 1211596-29-0 | [1][2] |

| Molecular Formula | C₈H₆F₂O₃ | [1][2] |

| Molecular Weight | 188.13 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 329.3 °C at 760 mmHg (Predicted) | [1] |

| Flash Point | 153 °C (Predicted) | [1] |

| Density | 1.514 g/cm³ (Predicted) | [1] |

| pKa | 3.48 ± 0.10 (Predicted) | [1] |

History of Discovery and Synthesis

Despite a thorough review of scientific literature and patent databases, a specific publication detailing the first synthesis and characterization of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid could not be definitively identified. The compound is primarily referenced in the context of its use as a chemical intermediate by various commercial suppliers. Its CAS number, 1211596-29-0, points to its relatively recent registration in chemical databases.

Based on established synthetic methodologies for analogous fluorinated aromatic compounds, a plausible synthetic route is proposed. This pathway commences with a commercially available starting material and employs a series of well-documented organic transformations.

Plausible Synthetic Pathway

A logical and practical synthesis of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid can be envisioned starting from 4-Bromo-3,5-difluorotoluene. The proposed multi-step synthesis is outlined below and illustrated in the workflow diagram.

Caption: Plausible synthetic workflow for 3,5-Difluoro-4-(hydroxymethyl)benzoic acid.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the plausible synthetic pathway described above. These protocols are adapted from established procedures for similar chemical transformations.

Synthesis of 4-Bromo-2,6-difluorobenzoic acid (Intermediate 1)

-

Materials: 4-Bromo-3,5-difluorotoluene, Magnesium turnings, Anhydrous tetrahydrofuran (THF), Carbon dioxide (dry ice), Hydrochloric acid (1 M).

-

Procedure:

-

To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).

-

Add a small crystal of iodine and a few drops of 1,2-dibromoethane to activate the magnesium.

-

Add a solution of 4-bromo-3,5-difluorotoluene (1.0 eq.) in anhydrous THF dropwise to the magnesium suspension. Maintain a gentle reflux by controlling the addition rate.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Slowly add crushed dry ice in excess to the stirred solution.

-

Allow the mixture to warm to room temperature overnight.

-

Quench the reaction by the slow addition of 1 M HCl until the aqueous layer is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-bromo-2,6-difluorobenzoic acid.

-

Synthesis of 4-(Bromomethyl)-3,5-difluorobenzoic acid (Intermediate 2)

-

Materials: 4-Bromo-2,6-difluorobenzoic acid, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).

-

Procedure:

-

To a round-bottom flask, add 4-bromo-2,6-difluorobenzoic acid (1.0 eq.), NBS (1.1 eq.), and a catalytic amount of AIBN.

-

Add CCl₄ to the flask and reflux the mixture under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 4-(bromomethyl)-3,5-difluorobenzoic acid. This intermediate can often be used in the next step without further purification.

-

Synthesis of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid (Final Product)

-

Materials: 4-(Bromomethyl)-3,5-difluorobenzoic acid, Sodium bicarbonate, Water.

-

Procedure:

-

Dissolve the crude 4-(bromomethyl)-3,5-difluorobenzoic acid (1.0 eq.) in a solution of sodium bicarbonate (2.5 eq.) in water.

-

Reflux the mixture for several hours until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and acidify with 1 M HCl to pH ~2.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 3,5-Difluoro-4-(hydroxymethyl)benzoic acid.

-

Applications in Drug Discovery and Development

3,5-Difluoro-4-(hydroxymethyl)benzoic acid is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block for the synthesis of more complex drug candidates. The difluoro substitution pattern is known to enhance metabolic stability by blocking potential sites of oxidation. The carboxylic acid and hydroxymethyl groups provide versatile handles for further chemical modifications, such as amide bond formation, esterification, or etherification, allowing for the construction of diverse chemical libraries for high-throughput screening.

Caption: Functionalization of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid in drug discovery.

Conclusion

3,5-Difluoro-4-(hydroxymethyl)benzoic acid is a synthetically valuable intermediate whose importance lies in its utility as a building block for creating novel molecules with potential therapeutic applications. While its specific discovery and developmental history are not well-documented in the public domain, its chemical properties and a plausible, efficient synthetic route can be established from fundamental organic chemistry principles. This guide provides researchers and drug development professionals with a foundational understanding of this compound, enabling its effective use in the design and synthesis of next-generation pharmaceuticals and agrochemicals. Further research into the historical context of its first synthesis would be beneficial to the scientific community.

References

Potential Research Horizons for 3,5-Difluoro-4-(hydroxymethyl)benzoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Difluoro-4-(hydroxymethyl)benzoic acid is a versatile, fluorinated aromatic carboxylic acid that holds significant potential as a key building block in the synthesis of novel therapeutic agents and agrochemicals. Its unique structural features, including the presence of two fluorine atoms and two reactive functional groups—a carboxylic acid and a hydroxymethyl group—make it an attractive starting material for the development of complex molecules with enhanced biological activity and favorable pharmacokinetic properties. This technical guide explores promising research avenues for this compound, focusing on its application in the synthesis of kinase inhibitors for oncology, derivatives with anti-inflammatory and antimicrobial properties, and novel agrochemicals. This document provides a comprehensive overview of synthetic strategies, detailed experimental protocols, and potential biological targets to facilitate further investigation and drug discovery efforts.

Physicochemical Properties

3,5-Difluoro-4-(hydroxymethyl)benzoic acid is a white crystalline solid.[1] It is characterized by its insolubility in water but good solubility in various organic solvents.[1] The presence of fluorine atoms significantly influences its electronic properties and can enhance the metabolic stability and binding affinity of its derivatives.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₂O₃ | [1] |

| Molecular Weight | 188.13 g/mol | [1] |

| Boiling Point | 329.3 °C at 760 mmHg | [1] |

| Flash Point | 153 °C | [1] |

| Density | 1.514 g/cm³ | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Potential Research Areas

The unique structural scaffold of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid presents multiple opportunities for derivatization and exploration of its biological potential. The carboxylic acid and hydroxymethyl groups serve as handles for a variety of chemical transformations, including esterification, etherification, and amide bond formation, enabling the synthesis of diverse compound libraries.

Development of Novel Kinase Inhibitors for Oncology

Rationale: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors is a major focus of modern oncology drug discovery. The fluorinated phenyl ring of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid can be a key pharmacophoric element, potentially forming favorable interactions within the ATP-binding pocket of various kinases.

Proposed Research Workflow: A promising avenue of research is the synthesis of benzimidazole-oxazolidinone derivatives, a class of compounds known to exhibit kinase inhibitory activity. A specific target molecule, (S)-3-(3-fluoro-4-(5-isopropoxy-1H-benzo[d]imidazol-2-yl)-2,6-difluorophenyl)oxazolidin-2-one, has been identified in patent literature (WO 2007/132308 A1) as being derived from 3,5-Difluoro-4-(hydroxymethyl)benzoic acid.

Experimental Workflow for Kinase Inhibitor Synthesis:

Caption: Synthetic workflow for a potential kinase inhibitor.

Experimental Protocols:

Step 1: Oxidation of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid to 3,5-Difluoro-4-formylbenzoic acid

-

Reagents: 3,5-Difluoro-4-(hydroxymethyl)benzoic acid (1.0 eq.), Pyridinium chlorochromate (PCC) (1.5 eq.), Dichloromethane (DCM).

-

Procedure: To a stirred solution of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid in DCM, add PCC portion-wise at room temperature. Stir the mixture for 2-4 hours until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of silica gel, and concentrate the filtrate under reduced pressure to obtain the crude aldehyde. Purify by column chromatography if necessary.

Step 2: Synthesis of 2-(2,6-Difluoro-4-carboxyphenyl)-5-isopropoxy-1H-benzo[d]imidazole

-

Reagents: 3,5-Difluoro-4-formylbenzoic acid (1.0 eq.), 4-isopropoxy-benzene-1,2-diamine (1.0 eq.), Sodium metabisulfite (Na₂S₂O₅) (1.1 eq.), Ethanol/Water (9:1).

-

Procedure: To a solution of 3,5-Difluoro-4-formylbenzoic acid in a mixture of ethanol and water, add 4-isopropoxy-benzene-1,2-diamine and sodium metabisulfite. Reflux the mixture for 4-6 hours. Cool the reaction mixture to room temperature and filter the precipitate. Wash the solid with cold water and dry under vacuum to yield the benzimidazole derivative.

Step 3: Amide Coupling to form (S)-3-(3-fluoro-4-(5-isopropoxy-1H-benzo[d]imidazol-2-yl)-2,6-difluorophenyl)oxazolidin-2-one

-

Reagents: 2-(2,6-Difluoro-4-carboxyphenyl)-5-isopropoxy-1H-benzo[d]imidazole (1.0 eq.), (S)-3-(3,5-difluorophenyl)oxazolidin-2-one (1.1 eq.), HATU (1.2 eq.), DIPEA (2.0 eq.), DMF.

-

Procedure: To a solution of the benzimidazole carboxylic acid in DMF, add HATU and DIPEA. Stir the mixture for 15 minutes at room temperature. Add the (S)-3-(3,5-difluorophenyl)oxazolidin-2-one and continue stirring at room temperature overnight. Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Biological Evaluation: The synthesized compounds should be screened against a panel of cancer-relevant kinases using in vitro kinase assays. Promising hits can then be evaluated for their anti-proliferative activity in various cancer cell lines. Further studies would involve mechanism of action elucidation, in vivo efficacy in xenograft models, and pharmacokinetic profiling.

Exploration of Anti-inflammatory and Antimicrobial Derivatives

Rationale: Benzoic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory and antimicrobial effects. The unique substitution pattern of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid provides a scaffold for the synthesis of novel compounds with potentially enhanced potency and a favorable safety profile.

Proposed Research Workflow: The carboxylic acid and hydroxymethyl functionalities can be readily derivatized to generate a library of esters and ethers. These derivatives can then be screened for their anti-inflammatory and antimicrobial activities.

Experimental Workflow for Derivatization:

Caption: Derivatization strategies for biological screening.

Experimental Protocols:

General Protocol for Fischer Esterification:

-

Reagents: 3,5-Difluoro-4-(hydroxymethyl)benzoic acid (1.0 eq.), Alcohol (e.g., ethanol, isopropanol; excess), Concentrated sulfuric acid (catalytic amount).

-

Procedure: Dissolve 3,5-Difluoro-4-(hydroxymethyl)benzoic acid in the desired alcohol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 4-8 hours. After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester. Purify by column chromatography.

General Protocol for Williamson Ether Synthesis:

-

Reagents: 3,5-Difluoro-4-(hydroxymethyl)benzoic acid (1.0 eq.), Sodium hydride (NaH) (1.1 eq.), Alkyl halide (e.g., benzyl bromide) (1.1 eq.), Anhydrous THF.

-

Procedure: To a suspension of NaH in anhydrous THF, add a solution of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid in THF dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature. Add the alkyl halide and stir the reaction mixture at room temperature overnight. Quench the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Biological Evaluation: The synthesized ester and ether derivatives should be screened for their anti-inflammatory activity using assays such as inhibition of nitric oxide production in LPS-stimulated macrophages. Antimicrobial activity can be assessed against a panel of pathogenic bacteria and fungi using standard microdilution methods to determine the minimum inhibitory concentration (MIC).

Development of Novel Agrochemicals

Rationale: The fluorinated benzoic acid motif is present in several commercial herbicides and pesticides.[1] The unique substitution pattern of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid offers the potential for the development of new agrochemicals with improved efficacy, selectivity, and environmental profiles.

Proposed Research Workflow: The core structure can be elaborated to incorporate functionalities known to be important for herbicidal or insecticidal activity. For example, the carboxylic acid can be converted to an amide or an ester, and the hydroxymethyl group can be modified to introduce different linker and head groups.

Logical Relationship for Agrochemical Development:

Caption: Logical flow for agrochemical discovery.

Experimental Approach: A library of derivatives can be synthesized using the protocols outlined in section 3.2. These compounds would then be subjected to high-throughput screening to assess their herbicidal activity against a panel of common weeds and their insecticidal activity against relevant pest species. Structure-activity relationship (SAR) studies would be conducted to optimize the lead compounds for improved potency and selectivity.

Conclusion

3,5-Difluoro-4-(hydroxymethyl)benzoic acid is a highly promising and versatile building block for the development of novel bioactive molecules. Its unique combination of functional groups and the presence of fluorine atoms provide a solid foundation for the synthesis of compounds with enhanced biological activity and desirable pharmacokinetic properties. The research areas outlined in this guide, particularly the development of kinase inhibitors, anti-inflammatory and antimicrobial agents, and novel agrochemicals, represent fertile ground for future investigation. The provided experimental frameworks and synthetic protocols offer a starting point for researchers to explore the full potential of this valuable chemical entity. Further exploration of the synthetic utility of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid is warranted and is likely to lead to the discovery of new and important chemical entities with significant therapeutic or agricultural applications.

References

Application Notes and Protocols for the Synthesis of 3,5-Difluoro-4-(hydroxymethyl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid, a key intermediate in the development of novel pharmaceuticals. The synthetic strategy involves a three-step process commencing with the formylation of 3,5-difluorophenol, followed by oxidation of the resulting aldehyde to a carboxylic acid, and culminating in the selective reduction of the formyl group to a hydroxymethyl moiety. This guide offers specific methodologies, quantitative data, and visual workflows to facilitate the successful synthesis of this versatile building block.

Introduction

3,5-Difluoro-4-(hydroxymethyl)benzoic acid and its derivatives are of significant interest in medicinal chemistry and drug development. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The hydroxymethyl and carboxylic acid functionalities provide versatile handles for further chemical modifications, enabling the exploration of a wide range of chemical space in the design of new therapeutic agents. This document outlines a reliable synthetic pathway to access this important intermediate.

Overall Synthetic Strategy

The synthesis of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid is proposed to proceed via the following three key transformations:

-

Formylation of 3,5-Difluorophenol: Introduction of a formyl group ortho to the hydroxyl group of 3,5-difluorophenol to yield 2,6-difluoro-4-hydroxybenzaldehyde.

-

Oxidation of 2,6-Difluoro-4-hydroxybenzaldehyde: Conversion of the aldehyde functionality to a carboxylic acid to produce 2,6-difluoro-4-hydroxybenzoic acid.

-

Selective Reduction of the Formyl Group (alternative final step): A direct synthesis from a formyl-substituted benzoic acid precursor would involve the selective reduction of the aldehyde in the presence of the carboxylic acid.

This document will provide detailed protocols for each of these critical steps.

Experimental Protocols

Protocol 1: Ortho-Formylation of 3,5-Difluorophenol via the Duff Reaction

The Duff reaction is a classic method for the formylation of phenols using hexamine as the formyl source. It is particularly effective for introducing a formyl group at the ortho position to a hydroxyl group.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3,5-Difluorophenol | C₆H₄F₂O | 130.09 | 13.0 g | 100 |

| Hexamethylenetetramine | C₆H₁₂N₄ | 140.19 | 14.0 g | 100 |

| Boric Acid | H₃BO₃ | 61.83 | 6.2 g | 100 |

| Glycerol | C₃H₈O₃ | 92.09 | 150 mL | - |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | As needed | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add boric acid (6.2 g, 100 mmol) and glycerol (150 mL).

-

Heat the mixture to 150-160°C with stirring to form glyceroboric acid.

-

In a separate beaker, thoroughly grind together 3,5-difluorophenol (13.0 g, 100 mmol) and hexamethylenetetramine (14.0 g, 100 mmol).

-

Add the powdered mixture in portions to the hot glyceroboric acid solution with vigorous stirring.

-

Maintain the reaction temperature at 150-160°C for 20 minutes.

-

Cool the reaction mixture to 115°C and cautiously add a mixture of concentrated sulfuric acid (25 mL) in water (75 mL).

-

Perform steam distillation on the acidified mixture to isolate the product.

-

Extract the distillate with diethyl ether.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,6-difluoro-4-hydroxybenzaldehyde.

Expected Yield: Based on similar Duff reactions, the yield can be expected to be in the range of 15-25%.

Protocol 2: Oxidation of 2,6-Difluoro-4-hydroxybenzaldehyde to 2,6-Difluoro-4-hydroxybenzoic Acid

This protocol describes the oxidation of the aldehyde to a carboxylic acid. A variety of oxidizing agents can be employed; a mild and effective method using sodium chlorite is presented here.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,6-Difluoro-4-hydroxybenzaldehyde | C₇H₄F₂O₂ | 158.10 | 1.58 g | 10 |

| Sodium Chlorite (80%) | NaClO₂ | 90.44 | 1.70 g | 15 |

| Sodium Dihydrogen Phosphate Monohydrate | NaH₂PO₄·H₂O | 137.99 | 2.07 g | 15 |

| 2-Methyl-2-butene | C₅H₁₀ | 70.13 | 5 mL | - |

| tert-Butanol | (CH₃)₃COH | 74.12 | 20 mL | - |

| Water | H₂O | 18.02 | 10 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |

| 1 M Hydrochloric Acid | HCl(aq) | - | As needed | - |

| Brine | NaCl(aq) | - | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2,6-difluoro-4-hydroxybenzaldehyde (1.58 g, 10 mmol) in tert-butanol (20 mL).

-

Add a solution of sodium dihydrogen phosphate monohydrate (2.07 g, 15 mmol) in water (10 mL).

-

Add 2-methyl-2-butene (5 mL).

-

In a separate beaker, dissolve sodium chlorite (1.70 g, 15 mmol) in water (5 mL).

-

Add the sodium chlorite solution dropwise to the reaction mixture with vigorous stirring at room temperature.

-

Stir the reaction for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-difluoro-4-hydroxybenzoic acid.

Expected Yield: Yields for this type of oxidation are typically high, often exceeding 80%.

Protocol 3: Selective Reduction of 3,5-Difluoro-4-formylbenzoic Acid

This protocol details the selective reduction of the aldehyde group in the presence of a carboxylic acid using sodium borohydride.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3,5-Difluoro-4-formylbenzoic Acid | C₈H₄F₂O₃ | 186.11 | 1.86 g | 10 |

| Sodium Borohydride | NaBH₄ | 37.83 | 0.42 g | 11 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 50 mL | - |

| Methanol, anhydrous | CH₃OH | 32.04 | 10 mL | - |

| 1 M Hydrochloric Acid | HCl(aq) | - | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Brine | NaCl(aq) | - | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3,5-Difluoro-4-formylbenzoic Acid (1.86 g, 10 mmol) in anhydrous THF (50 mL).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add sodium borohydride (0.42 g, 11 mmol) portion-wise to the stirred suspension.

-

After the addition is complete, add anhydrous methanol (10 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~2-3).

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford pure 3,5-Difluoro-4-(hydroxymethyl)benzoic acid.

Expected Yield: Selective reductions of this nature typically proceed in good to excellent yields (70-95%).

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Outcomes

| Step | Reaction | Starting Material | Product | Key Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Duff Formylation | 3,5-Difluorophenol | 2,6-Difluoro-4-hydroxybenzaldehyde | Hexamethylenetetramine, Boric Acid | Glycerol | 150-160 | 0.33 | 15-25 |

| 2 | Oxidation | 2,6-Difluoro-4-hydroxybenzaldehyde | 2,6-Difluoro-4-hydroxybenzoic Acid | NaClO₂, NaH₂PO₄ | t-BuOH/H₂O | RT | 4-6 | >80 |

| 3 | Selective Reduction | 3,5-Difluoro-4-formylbenzoic Acid | 3,5-Difluoro-4-(hydroxymethyl)benzoic Acid | NaBH₄ | THF/MeOH | 0 to RT | 2-4 | 70-95 |

Visualizations

Synthetic Workflow

Caption: Overall synthetic workflow for the preparation of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid derivatives.

Applications in Drug Development

3,5-Difluoro-4-(hydroxymethyl)benzoic acid is a valuable building block for the synthesis of a variety of biologically active molecules. Its utility stems from:

-

Scaffold for Diverse Libraries: The carboxylic acid and hydroxymethyl groups serve as convenient points for diversification, allowing for the creation of libraries of esters, amides, ethers, and other derivatives for screening in drug discovery programs.

-

Bioisosteric Replacement: The difluorophenyl moiety can act as a bioisostere for other aromatic systems, potentially improving pharmacokinetic properties such as metabolic stability and membrane permeability.

-

Modulation of Physicochemical Properties: The introduction of fluorine atoms can significantly alter the pKa of the carboxylic acid and the lipophilicity of the molecule, which are critical parameters in drug design.

No specific signaling pathways involving 3,5-Difluoro-4-(hydroxymethyl)benzoic acid have been definitively elucidated in the public domain. However, its derivatives are being investigated as potential modulators of various biological targets, and future research may reveal specific pathway interactions.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid and its derivatives. By following these detailed procedures, researchers in academia and the pharmaceutical industry can efficiently produce this key intermediate for their drug discovery and development efforts. The provided data and visualizations are intended to streamline the synthetic process and support the generation of novel chemical entities with therapeutic potential.

Application Notes and Protocols: 3,5-Difluoro-4-(hydroxymethyl)benzoic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-(hydroxymethyl)benzoic acid is a valuable fluorinated building block in medicinal chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to a hydroxymethyl group and para to a carboxylic acid, offers several advantages in drug design. The fluorine atoms can modulate the acidity of the carboxylic acid, influence metabolic stability, and enhance binding interactions with biological targets. The hydroxymethyl group provides a versatile handle for further chemical modifications, such as etherification, esterification, and oxidation, allowing for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and experimental protocols for the use of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid in the synthesis of bioactive molecules, with a focus on its application in the development of stearoyl-CoA desaturase 1 (SCD1) inhibitors.

Application in the Synthesis of Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors

Stearoyl-CoA desaturase 1 (SCD1) is a key enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids. Inhibition of SCD1 has emerged as a promising therapeutic strategy for the treatment of various metabolic disorders, including obesity, dyslipidemia, and type 2 diabetes. Several potent and selective SCD1 inhibitors have been developed, with some incorporating the 3,5-difluorobenzyl ether moiety derived from 3,5-Difluoro-4-(hydroxymethyl)benzoic acid. The difluorinated phenyl ring in these inhibitors often plays a crucial role in establishing key interactions within the enzyme's active site.

Synthetic Strategy: Etherification

A primary application of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid in the synthesis of SCD1 inhibitors involves the etherification of its hydroxymethyl group. This reaction is typically achieved by reacting the corresponding benzyl bromide, derived from the starting acid, with a suitable phenolic coupling partner under basic conditions. The carboxylic acid moiety of the starting material is often protected as an ester during this transformation and deprotected in a subsequent step.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(bromomethyl)-3,5-difluorobenzoate

This protocol describes the conversion of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid to its corresponding benzyl bromide, a key intermediate for etherification reactions.

Materials:

-

3,5-Difluoro-4-(hydroxymethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Methanol (MeOH)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Esterification: To a solution of 3,5-Difluoro-4-(hydroxymethyl)benzoic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford methyl 3,5-difluoro-4-(hydroxymethyl)benzoate.

-

Bromination: To a solution of methyl 3,5-difluoro-4-(hydroxymethyl)benzoate (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN. Reflux the mixture for 4 hours. Cool the reaction to room temperature and filter off the succinimide. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield methyl 4-(bromomethyl)-3,5-difluorobenzoate.

Protocol 2: Williamson Ether Synthesis with a Phenolic Partner

This protocol outlines the coupling of methyl 4-(bromomethyl)-3,5-difluorobenzoate with a generic phenolic compound.

Materials:

-

Methyl 4-(bromomethyl)-3,5-difluorobenzoate

-

Phenolic coupling partner

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Solvents for extraction and chromatography

Procedure:

-

To a solution of the phenolic coupling partner (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and methyl 4-(bromomethyl)-3,5-difluorobenzoate (1.1 eq).

-

Stir the reaction mixture at 60 °C for 12 hours.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired ether.

Protocol 3: Saponification of the Methyl Ester

This protocol describes the final deprotection step to yield the free carboxylic acid.

Materials:

-

Methyl ester product from Protocol 2

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

Procedure: